molecular formula C13H14INO2 B14329224 Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide CAS No. 100749-52-8

Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide

Cat. No.: B14329224
CAS No.: 100749-52-8
M. Wt: 343.16 g/mol
InChI Key: PKSOBWBSCDMFDL-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide typically involves the reaction of 2-methylquinoline with methyl bromoacetate in the presence of a base, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide is unique due to its specific ester and hydroiodide groups, which confer distinct chemical reactivity and biological activity. These modifications enhance its solubility, stability, and potential therapeutic applications compared to its simpler counterparts .

Properties

CAS No.

100749-52-8

Molecular Formula

C13H14INO2

Molecular Weight

343.16 g/mol

IUPAC Name

methyl 2-(2-methylquinolin-4-yl)acetate;hydroiodide

InChI

InChI=1S/C13H13NO2.HI/c1-9-7-10(8-13(15)16-2)11-5-3-4-6-12(11)14-9;/h3-7H,8H2,1-2H3;1H

InChI Key

PKSOBWBSCDMFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CC(=O)OC.I

Origin of Product

United States

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